molecular formula C19H16N4O2S B3201303 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1019103-20-8

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B3201303
CAS No.: 1019103-20-8
M. Wt: 364.4 g/mol
InChI Key: BKIHPFLSEFEGLT-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide (CAS No: 1020489-16-0) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a unique hybrid structure that integrates a pyrazole core substituted with a p-tolyl-thiazole ring and a furan-2-carboxamide moiety. This combination of pharmacophores is commonly investigated for its potential multi-target biological activity, as similar molecular frameworks are frequently associated with antimicrobial and anticancer properties . Compounds containing thiazole and pyrazole rings are extensively studied for their broad-spectrum biological activities. Research on analogous structures has demonstrated promising in vitro antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . Furthermore, such hybrid heterocycles are often explored as potential anticancer agents, with some derivatives showing cytotoxic effects and the ability to inhibit enzyme targets like dihydrofolate reductase (DHFR) . The structural motifs present in this compound, particularly the thiazole ring, are also known to contribute to metabolic stability and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for the development of novel bioactive molecules.

Properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-5-7-14(8-6-12)15-11-26-19(20-15)23-17(10-13(2)22-23)21-18(24)16-4-3-9-25-16/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHPFLSEFEGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several key components:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Thiazole Moiety : Contributes to antimicrobial and antifungal activities.
  • Furan Carboxamide Group : Enhances interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown potential against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values of 3.79 µM and 42.30 µM respectively .
    • Another study highlighted that pyrazole-linked compounds inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing their potential as targeted cancer therapeutics .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL .
    • Pyrazole derivatives are known to exhibit bactericidal properties, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects :
    • Compounds containing pyrazole rings have been associated with anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It likely interacts with various receptors and signaling pathways, influencing cellular responses.

Case Studies

Several studies have documented the effects of similar compounds:

StudyCompoundCell LineIC50 Value
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mL
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926 µM
Xia et al.1-Arylmethyl-3-aryl-1H-pyrazoleVarious49.85 μM

These studies illustrate the compound's potential across various applications in medicinal chemistry.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives
  • Compound 3c (): Structure: 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Key Differences: Replaces the thiazole and furan groups with chloro, cyano, and phenyl substituents. Synthesis: Uses EDCI/HOBt coupling in DMF, yielding 62% after purification . Melting Point: 123–125°C, lower than nitro-substituted analogues (e.g., 297°C for nitro-pyrazole in ) .
  • Compound 21 ():

    • Structure: N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
    • Key Differences: Nitro group at pyrazole-4-position and ethylthiophene substituent.
    • Synthesis: Lower yield (42%) due to steric hindrance from nitro and ethylthiophene groups .
Sulfonamide-Pyrazole Derivatives ()
  • Compound 1: Structure: 4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide Key Differences: Replaces carboxamide with sulfonamide and adds pyridinyl substituent. Synthesis: High yield (89%) via nucleophilic substitution . Activity: Designed as apoptosis inducers in colon cancer .

Physicochemical Properties

Property Target Compound (Inferred) Compound 3c () Compound 21 () Compound 1 ()
Melting Point ~150–170°C* 123–125°C 297°C 241–243°C
Solubility Moderate (DMF/CHCl₃) Low (PE:EA = 8:1) Low (polar aprotic) Moderate (DMSO)
Key IR Peaks C=O (~1650 cm⁻¹), C=C (~1600 cm⁻¹) C≡N (~2230 cm⁻¹) NO₂ (~1520 cm⁻¹) SO₂ (~1350 cm⁻¹)
¹H NMR (δ ppm) p-Tolyl CH₃ (~2.4 ppm), furan protons (~6.5–7.5 ppm) p-Tolyl CH₃ (~2.4 ppm) Ethyl CH₃ (~1.3 ppm) Pyridine protons (~8.5 ppm)

*Estimated based on analogues.

Pharmacological Potential (Inferred)

  • Thiazole-Containing Analogues ():

    • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide exhibits cardioprotective activity, surpassing Levocarnitine in hypoxia models .
    • The thiazole ring in the target compound may confer similar membrane permeability or receptor-binding properties.
  • Sulfonamide Derivatives ():

    • Compound 1’s sulfonamide group enhances solubility and hydrogen-bonding capacity, critical for kinase inhibition in cancer .
    • The target’s furan-carboxamide may offer comparable hydrogen-bonding but with reduced acidity compared to sulfonamides.

Q & A

Q. What are the optimal synthetic routes for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF .
  • Step 2 : Introduction of the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Carboxamide formation using furan-2-carboxylic acid chloride in the presence of a base (e.g., K₂CO₃) . Key parameters include solvent choice (ethanol/DMF), temperature control (60–100°C), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at pyrazole C3, p-tolyl on thiazole C4) and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at ~420–450 Da) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and NH stretching (~3300 cm⁻¹) in the carboxamide group .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis dialysis to remove residual solvents .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve regioselectivity, but ligand choice (e.g., XPhos) reduces steric hindrance .
  • Byproduct Analysis : Use HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of furan-2-carboxylic acid chloride to pyrazole-thiazole precursor) .

Q. What mechanistic insights explain its biological activity in cancer models?

  • Target Interaction : The compound’s thiazole and pyrazole moieties likely inhibit kinase pathways (e.g., EGFR or VEGFR) by mimicking ATP-binding motifs. Molecular docking studies with homology models can predict binding affinities .
  • Cellular Assays : Dose-response curves (IC₅₀ values) against NCI-60 cell lines (e.g., melanoma M14, breast cancer MDA-MB-231) reveal selectivity. Contradictions in potency between cell lines may arise from differential expression of target proteins .

Q. How do structural modifications impact solubility and bioavailability?

  • Substituent Effects :
Substituent PositionModificationSolubility (mg/mL)LogP
Pyrazole C3Methyl → Ethyl0.8 → 0.53.2 → 3.8
Thiazole C4p-Tolyl → CF₃0.3 → 0.64.1 → 3.5
Data from analogs suggest electron-withdrawing groups (e.g., CF₃) enhance aqueous solubility but reduce membrane permeability .
  • Prodrug Strategies : Esterification of the carboxamide group increases intestinal absorption, with in vivo hydrolysis restoring activity .

Q. How can contradictory data on metabolic stability be resolved?

  • In Vitro Models : Compare hepatic microsomal stability across species (human vs. rodent) to identify species-specific CYP450 metabolism .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS, identifying unstable sites (e.g., furan ring oxidation) .

Methodological Guidance

Q. What protocols validate purity for in vivo studies?

  • HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) with purity ≥98% (λ = 254 nm) .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) to confirm absence of solvent residues .

Q. Which in silico tools predict ADMET properties?

  • SwissADME : Estimates LogP (2.8–3.5), GI absorption (high), and CYP2D6 inhibition risk .
  • AutoDock Vina : Simulates binding to human serum albumin (HSA) to predict plasma protein binding (>90%) .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variability across studies?

  • Assay Conditions : Discrepancies arise from incubation time (48 vs. 72 hr), serum concentration (5% vs. 10% FBS), or endpoint detection (MTT vs. resazurin) .
  • Compound Stability : Degradation in DMSO stock solutions (≥1 month storage) reduces potency; use fresh solutions or lyophilized forms .

Q. How to address conflicting reports on thiazole ring reactivity?

  • pH-Dependent Reactivity : Thiazole undergoes hydrolysis under acidic conditions (pH < 3), but remains stable in neutral buffers. Confirm reaction pH via inline probes during synthesis .
  • Competitive Side Reactions : Thiazole C2 may undergo unintended alkylation; use protecting groups (e.g., Boc) during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

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